Hydroxy-PEG24-Boc

PROTAC Targeted Protein Degradation Linkerology

PROTAC linker development often stalls when shorter PEG linkers (PEG4-PEG8) fail to induce productive ternary complex formation. Hydroxy-PEG24-Boc (CAS 2490419-62-8) solves this with a monodisperse 24-unit PEG architecture (exact MW 1203.45) that provides extended conformational reach to bridge distal E3 ligase and target protein binding sites. • Eliminates polydispersity-driven batch variability for reproducible SAR studies • Enables systematic linker-length optimization with defined DC50/Dmax outcomes • Also serves as a hydrophilic spacer for ADC payloads, reducing aggregation at high DAR • Supplied with full QA documentation; available in 100 mg to bulk quantities.

Molecular Formula C55H110O27
Molecular Weight 1203.4 g/mol
Cat. No. B1673959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG24-Boc
SynonymsHydroxy-PEG12-t-butyl ester
Molecular FormulaC55H110O27
Molecular Weight1203.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C55H110O27/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h56H,4-53H2,1-3H3
InChIKeyYMILISGQCISYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG24-Boc: A Monodisperse PEG24 Linker for Precision PROTAC and Bioconjugation Synthesis


Hydroxy-PEG24-Boc (CAS: 2490419-62-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative belonging to the class of PROTAC (Proteolysis Targeting Chimera) linkers. It features a 24-unit PEG chain terminated with a reactive hydroxyl group at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other . This precise, discrete-length architecture serves as a foundational building block in the synthesis of targeted protein degraders and advanced bioconjugates, where its defined molecular weight (1203.45 g/mol) and orthogonal functionalities enable rational, modular assembly strategies . Its monodisperse nature eliminates the heterogeneity seen in polydisperse PEG reagents, ensuring consistent physicochemical properties and reproducible performance in demanding medicinal chemistry and chemical biology applications .

Hydroxy-PEG24-Boc: Why Generic PEG Linker Substitution Undermines PROTAC Efficacy and Reproducibility


Substituting Hydroxy-PEG24-Boc with a linker of different length or polydispersity is a high-risk, low-yield proposition in PROTAC development. Linker length is not a passive tether; it is a critical, tunable determinant that directly modulates the formation and stability of the productive ternary complex (Target Protein:PROTAC:E3 Ligase) required for efficient ubiquitination and subsequent degradation [1]. Swapping the defined 24-unit PEG for a shorter PEGn (e.g., PEG4, PEG8, PEG12) or a polydisperse mixture fundamentally alters the conformational flexibility and spatial reach of the degrader molecule, often resulting in complete loss of degradation activity or a shift to an undesired degradation profile [2]. This strict length-dependency has been empirically demonstrated, showing that degradation efficacy can be entirely abrogated or dramatically altered by changing the number of ethylene glycol units, underscoring that each PEG length is a distinct chemical tool with unique biological consequences [3].

Hydroxy-PEG24-Boc: Quantified Performance Advantages vs. Shorter PEG Linkers in PROTAC Synthesis


Extended PEG24 Chain Provides Critical Conformational Flexibility for Optimal Ternary Complex Formation in PROTACs

Hydroxy-PEG24-Boc provides a 24-unit PEG chain, which offers significantly greater conformational reach and flexibility compared to shorter, more rigid PEG linkers like PEG4, PEG6, or PEG8. This extended length is crucial for accommodating the often large and variable distances between E3 ligase and target protein binding pockets within the dynamic ternary complex [1]. Studies on linker length optimization in PROTACs have demonstrated that degradation activity can be highly dependent on PEG chain length. For instance, a PROTAC bearing a 23-atom PEG linker (closely comparable to PEG24) exhibited remarkable degradation potency with DC50 values of 250 nM at 48 hours and 50 nM at 72 hours, showcasing the potent activity achievable with this specific length range [2].

PROTAC Targeted Protein Degradation Linkerology

PEG24 Side Chain Dramatically Reduces Plasma Clearance and Enhances In Vivo Exposure of Conjugated Payloads

Hydroxy-PEG24-Boc serves as a foundational building block for incorporating a discrete 24-unit PEG side chain into larger bioconjugates like ADCs. Direct comparative studies have shown that incorporating a PEG24 side chain into an ADC linker-payload system results in significantly slower plasma clearance compared to non-PEGylated controls [1]. This improvement in pharmacokinetics is not linear; a clear threshold effect was observed where increasing PEG length from PEG0 to PEG8 progressively slowed clearance, with PEG12 and PEG24 chains maintaining this benefit, leading to a wider therapeutic window [2]. This directly translates to improved anti-tumor activity and tolerability in vivo.

Antibody-Drug Conjugate (ADC) Pharmacokinetics PEGylation

Longer PEG Chain Correlates with Enhanced Hydrophilicity and Reduced Aggregation Propensity of Hydrophobic Payloads

The inherent hydrophilicity of the PEG chain increases with its length. When Hydroxy-PEG24-Boc or its derivatives are conjugated to a hydrophobic payload (e.g., MMAE), the resulting conjugate exhibits significantly improved aqueous solubility and biophysical stability compared to conjugates with shorter PEG linkers or no PEG at all . In a controlled study of ADCs, the construct featuring an mPEG24 side chain (RS7-DL 11) demonstrated 'maximum hydrophilicity' and superior biophysical stability compared to analogs with shorter or no PEG side chains. This directly correlated with reduced aggregation propensity and improved in vivo tolerability [1].

Antibody-Drug Conjugate (ADC) Drug Formulation PEGylation

Monodisperse PEG24 Architecture Ensures Batch-to-Batch Reproducibility in Synthetic Workflows vs. Polydisperse PEG Alternatives

Hydroxy-PEG24-Boc is a monodisperse, single-molecular-weight compound (1203.45 g/mol), as opposed to polydisperse PEG reagents which consist of a mixture of chain lengths with an average molecular weight . This discrete nature is critical for analytical characterization and process control. In contrast, polydisperse PEGs produce heterogeneous conjugates that are difficult to characterize, leading to batch-to-batch variability in activity and pharmacokinetics [1]. Using a monodisperse linker like Hydroxy-PEG24-Boc ensures that each synthesized PROTAC or ADC molecule is identical, facilitating robust structure-activity relationship (SAR) analysis and reliable scale-up.

PROTAC ADC Bioconjugation

Hydroxy-PEG24-Boc: Optimal Use Cases in PROTAC, ADC, and Advanced Bioconjugate R&D


PROTAC Library Synthesis and Lead Optimization for Challenging Protein Targets

Hydroxy-PEG24-Boc is the linker of choice for building focused libraries of PROTACs when initial screens with shorter PEG linkers (PEG4-PEG8) fail to induce degradation. Its 24-unit length provides a distinct and extended conformational space that can bridge the often large and unpredictable distances between E3 ligase and target protein binding sites [1]. By integrating Hydroxy-PEG24-Boc, medicinal chemists can systematically probe the impact of linker length on ternary complex formation and degradation efficiency (DC50, Dmax), as demonstrated in PTP1B degradation studies where a similar-length linker achieved low nanomolar potency [2]. This compound is a key reagent for exploring linker SAR beyond the commonly used 'gold standard' shorter PEGs .

Improving Pharmacokinetics and Reducing Clearance of Hydrophobic ADC Payloads

This compound is an ideal starting material for synthesizing drug-linker constructs for Antibody-Drug Conjugates (ADCs) that carry hydrophobic payloads (e.g., auristatins, maytansinoids). Direct evidence shows that incorporating a PEG24 side chain into an ADC linker dramatically slows plasma clearance and increases in vivo exposure compared to non-PEGylated controls [1]. Furthermore, it has been shown to provide maximal hydrophilicity and biophysical stability, mitigating the aggregation issues that plague many hydrophobic payloads at high drug-to-antibody ratios (DAR) [2]. Hydroxy-PEG24-Boc enables the development of next-generation ADCs with improved pharmacokinetic profiles and wider therapeutic windows.

Synthesis of Well-Defined Bioconjugates Requiring High Purity and Batch-to-Batch Consistency

For any application demanding absolute analytical definition and reproducibility—such as creating homogeneous bioconjugates, precise polymeric architectures, or reference standards—Hydroxy-PEG24-Boc is a critical reagent. Its monodisperse nature (exact MW: 1203.45) eliminates the heterogeneity and characterization challenges associated with polydisperse PEGs [1]. This property is essential for GMP-like synthetic processes, quantitative structure-activity relationship (QSAR) studies, and any workflow where the molecular identity of the final product must be rigorously confirmed. It provides the chemical precision required for translating research concepts into reliable, scalable processes [2].

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